

Introduction: The Strategic Importance of 2-Bromo-6-fluoroanisole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-fluoroanisole

Cat. No.: B156838

[Get Quote](#)

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. **2-Bromo-6-fluoroanisole** (CAS No. 845829-94-9) has emerged as a highly valuable and versatile intermediate.^[1] Its unique trifunctional substitution pattern—comprising a nucleophilic methoxy group, a directing fluoro group, and a reactive bromo group—offers a sophisticated handle for chemists to construct complex molecular architectures with high precision.^[1] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of its properties, field-proven synthesis protocols, reactivity, and critical applications, designed for researchers and drug development professionals.

Section 1: Core Physicochemical Properties and Specifications

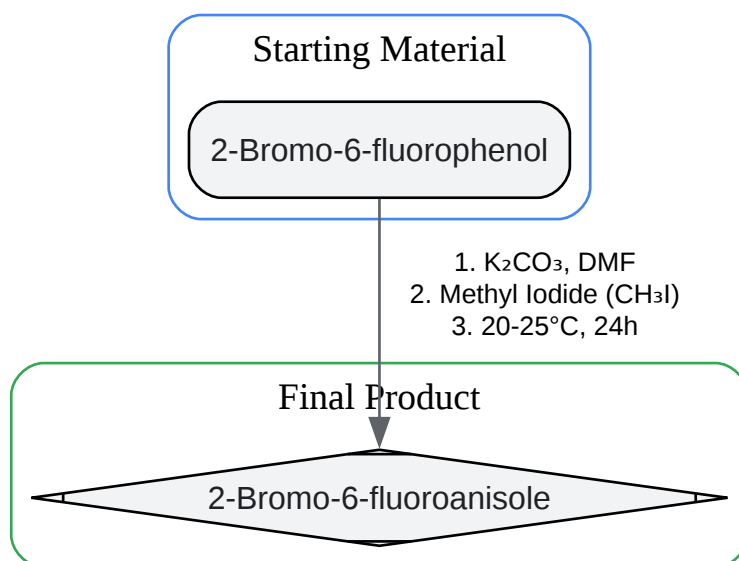
The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, reaction setup, and safety protocols. All quantitative data for **2-Bromo-6-fluoroanisole** are summarized below.

Property	Value	Source(s)
CAS Number	845829-94-9	[1] [2] [3]
Synonyms	1-Bromo-3-fluoro-2-methoxybenzene	[1] [2] [4]
Molecular Formula	C ₇ H ₆ BrFO	[1] [2] [5]
Molecular Weight	205.03 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	[6] [7]
Boiling Point	208.6 ± 20.0 °C at 760 mmHg	[2] [3]
Density	1.532 ± 0.06 g/cm ³	[2] [3]
Flash Point	94.4 °C	[2] [8]
Refractive Index	1.518	[2]
Storage	Store at 0-8°C or Room Temp, Sealed in Dry, Dark Place	[1] [2] [3]
PubChem ID	16102688	[1]
MDL Number	MFCD04974125	[1]

Section 2: Synthesis and Mechanistic Insights

A reliable and scalable synthesis is crucial for the widespread adoption of a building block. The most common and efficient laboratory-scale synthesis of **2-Bromo-6-fluoroanisole** is achieved via the Williamson ether synthesis, starting from the commercially available 2-bromo-6-fluorophenol.

Workflow: Synthesis of 2-Bromo-6-fluoroanisole



[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis of **2-Bromo-6-fluoroanisole**.

Detailed Experimental Protocol: Methylation of 2-bromo-6-fluorophenol

This protocol is a self-validating system, designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

- **Reaction Setup:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-6-fluorophenol (1.0 eq).
- **Solvent and Base Addition:** Add anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per 1 g of phenol). The choice of DMF, a polar aprotic solvent, is critical as it effectively dissolves the reactants and facilitates the S_N2 reaction mechanism without protonating the base or the resulting phenoxide. Begin stirring and add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). K₂CO₃ is a mild and effective base for deprotonating the phenol to form the potassium phenoxide nucleophile in situ.
- **Reagent Addition:** Slowly add methyl iodide (CH₃I, 1.2 eq) to the stirring suspension at room temperature (20-25°C).^[2] The slight excess of the electrophile ensures the complete consumption of the valuable phenoxide intermediate.

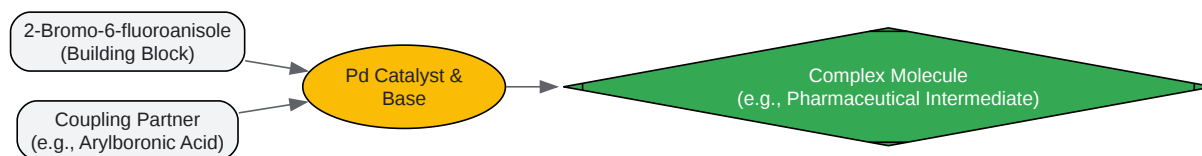
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 24 hours.[2] The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, visualizing the disappearance of the starting phenol spot.
- **Workup:** Upon completion, pour the reaction mixture into a separatory funnel containing water (approx. 20 mL per 1 g of starting phenol). Extract the aqueous layer three times with diethyl ether or ethyl acetate. The organic layers are combined.
- **Purification:** Wash the combined organic layers with water, followed by a saturated sodium chloride (brine) solution to remove residual DMF and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent in vacuo using a rotary evaporator.
- **Final Product:** The resulting crude oil is typically of high purity but can be further purified by vacuum distillation if necessary to yield **2-Bromo-6-fluoroanisole** as a clear liquid.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Bromo-6-fluoroanisole** lies in the distinct reactivity of its functional groups. The bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

- **Cross-Coupling Reactions:** The C-Br bond is readily activated by palladium or copper catalysts, enabling Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[9] This allows for the precise installation of aryl, heteroaryl, vinyl, alkynyl, and amino moieties.
- **Directed Ortho-Metalation:** The potent ortho-directing ability of the methoxy group, potentially in concert with the fluoro group, could allow for lithiation at the C3 position, opening pathways for introducing other substituents.

Logical Relationship: Role in Cross-Coupling



[Click to download full resolution via product page](#)

Caption: Role as a key building block in palladium-catalyzed coupling.

Representative Protocol: Suzuki-Miyaura Coupling

This general protocol illustrates how **2-Bromo-6-fluoroanisole** can be used to form a biaryl structure, a common motif in medicinal chemistry.

- **Inert Atmosphere:** In an oven-dried flask under an argon or nitrogen atmosphere, combine **2-Bromo-6-fluoroanisole** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as $\text{Pd(PPh}_3)_4$ (0.02-0.05 eq).
- **Solvent and Base:** Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a degassed aqueous solution of a base, such as 2M sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3) (2.0-3.0 eq).
- **Heating:** Heat the reaction mixture to 80-100 °C with vigorous stirring.
- **Monitoring and Workup:** Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The subsequent purification steps are similar to those described in the synthesis protocol, often concluding with column chromatography to isolate the pure biaryl product.

Section 4: Applications in Research and Development

The unique electronic and steric properties of **2-Bromo-6-fluoroanisole** make it a sought-after intermediate in several high-value R&D areas.

- **Pharmaceutical Development:** It is a key intermediate for synthesizing a wide range of pharmaceuticals that target specific biological pathways.^[1] It is explicitly noted as a reactant in the preparation of quinazolines, which function as c-Jun N-terminal kinase (JNK) inhibitors with good brain penetration, relevant for neurodegenerative diseases and oncology.^[2]
- **Agrochemicals:** The incorporation of both bromine and fluorine atoms can enhance the biological activity of molecules, making this compound a valuable precursor for novel and effective crop protection products like pesticides and herbicides.^[1]
- **Material Science:** The compound is used in developing advanced materials, including specialized polymers and coatings, where its chemical properties can impart enhanced durability and performance characteristics.^[1]

Section 5: Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for **2-Bromo-6-fluoroanisole** is not readily available in the search results, data from structurally similar compounds provide a strong basis for a conservative safety approach.

- **Hazard Identification:** Based on related compounds, **2-Bromo-6-fluoroanisole** should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation.^[10]^[11]^[12] It may also cause respiratory irritation.^[7]^[11]^[12]
- **Personal Protective Equipment (PPE):**
 - **Eye/Face Protection:** Always wear chemical safety goggles or a face shield.
 - **Skin Protection:** Wear nitrile or neoprene gloves and a lab coat. Ensure exposed skin is covered.
 - **Respiratory Protection:** Use only in a well-ventilated area or a chemical fume hood.^[7]^[13]
- **Handling and Storage:** Keep the container tightly closed and store in a cool, dry, and dark place as recommended.^[1]^[3] Avoid contact with strong oxidizing agents.^[14]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-6-fluoroanisole is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a strategic asset for chemists in drug discovery, agrochemical synthesis, and materials science. By understanding the principles outlined in this guide, researchers can confidently and safely leverage this powerful building block to construct the complex molecules that will drive future scientific advancements.

References

- **2-Bromo-6-fluoroanisole** - LookChem. [Link]
- Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation method of 2-bromo-6-fluoroaniline - WIPO P
- **2-Bromo-6-fluoroanisole**: A Versatile Intermediate for Organic ... - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- **2-Bromo-6-fluoroanisole** (C007B-054330) - Cenmed Enterprises. [Link]
- **2-Bromo-6-fluoroanisole** - CRO SPLENDID LAB. [Link]
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
- Understanding 2-Bromo-6-fluoroquinoline: A Key Intermediate for Pharma & Materials - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2-Bromo-6-fluoroaniline - PubChem. [Link]
- 2-Bromoanisole - Wikipedia. [Link]
- 2-Bromo-6-fluorotoluene - PubChem. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-6-fluoroanisole | lookchem [lookchem.com]
- 3. 2-Bromo-6-fluoroanisole | 845829-94-9 [m.chemicalbook.com]
- 4. 845829-94-9 | 1-Bromo-3-fluoro-2-methoxybenzene - AiFChem [aifchem.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nbinnno.com [nbinnno.com]
- 9. 2-Bromoanisole - Wikipedia [en.wikipedia.org]
- 10. cenmed.com [cenmed.com]
- 11. 2-Bromo-6-fluoroaniline | C₆H₅BrFN | CID 2782940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Bromo-6-fluorotoluene | C₇H₆BrF | CID 2736335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-Bromo-6-fluoroanisole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156838#2-bromo-6-fluoroanisole-cas-number-845829-94-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com